2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a propynylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 2,5-dichlorophenol with propargylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or herbicidal properties.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide
- 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)ethanamide
- 2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)propionamide
Uniqueness
2-(2,5-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is unique due to the specific positioning of the dichlorophenoxy group and the propynylacetamide moiety. This structural arrangement may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H9Cl2NO2 |
---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-5-14-11(15)7-16-10-6-8(12)3-4-9(10)13/h1,3-4,6H,5,7H2,(H,14,15) |
InChI Key |
ZUBFEMPQBDHKSI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)COC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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